

enalapril renin angiotensin aldosterone system RAAS

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Compound Focus: Enalapril

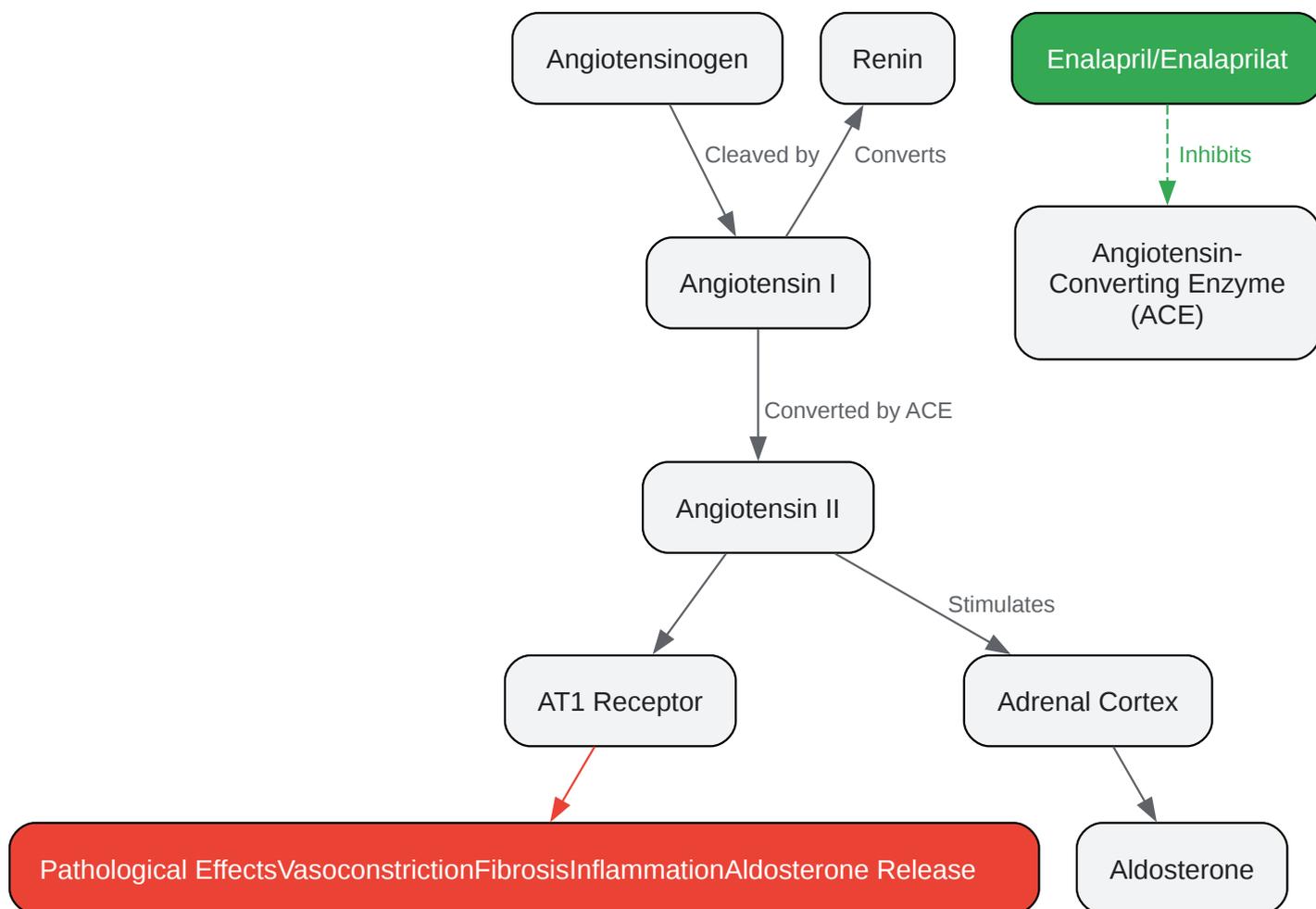
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RAAS Pathway and Enalapril Mechanism

The diagram below illustrates the core RAAS pathway and precisely how **Enalapril**, as an Angiotensin-Converting Enzyme (ACE) inhibitor, intervenes in this system.



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Diagram of the RAAS pathway and **Enalapril**'s inhibition of ACE. **Enalapril** reduces formation of Angiotensin II and its downstream effects [1].

Key Quantitative Data from a Recent Pediatric Study

A 2025 metabolomic study investigated the variable response to **Enalapril** in pediatric patients with heart failure due to congenital heart disease [2]. The baseline characteristics and key outcomes are summarized below.

Table 1: Baseline Characteristics of Study Population [2]

Characteristic	Responders (n=41)	Non-Responders (n=22)	Healthy Controls (n=46)
Median Age (days)	132 (IQR 54-211)	132 (IQR 54-211)	97 (IQR 63-160)
Metabolomic Features	Distinguished from non-responders (94 features, p=0.05)	Distinguished from responders (94 features, p=0.05)	Distinguished from patients (278 features, p=0.001)

Table 2: Adverse Effects of Angiotensin II and Aldosterone [1]

Adverse Effect	Angiotensin II	Aldosterone
Myocardial Fibrosis & Hypertrophy	Yes	Yes
Systemic Hypertension	Yes	Yes
Vascular Endothelial Dysfunction	Yes	Yes
Increased Intraglomerular Pressure	+++	+
Sodium & Water Retention	Yes	Yes
Potassium Wasting	No	Yes
Increased Sympathetic Nervous System Tone	Yes	Yes

Detailed Experimental Protocol

The methodology from the 2025 study provides a robust protocol for investigating **Enalapril**'s response [2].

- Study Population & Design:** The research was an open-label, multi-center pharmacokinetic bridging study (the LENA study). It enrolled pediatric patients (0-6 years) with heart failure due to congenital

heart disease. Responders to **Enalapril** were biochemically defined as those whose **aldosterone levels decreased after a single dose**, while non-responders showed an increase [2].

- **Dosing & Administration:** **Enalapril** was administered orally as orodispersible minitables (ODMTs). Patients naive to ACE inhibitor therapy were uptitrated according to a defined scheme, while those already on **Enalapril** were switched to the equivalent ODMT dose [2].
- **Pharmacodynamic (PD) & Clinical Measures:** Blood was drawn to measure RAAS activity (renin, angiotensin I, aldosterone, and plasma renin activity) **before and 4 hours after Enalapril** administration. Clinical assessments included the Ross score for heart failure severity, echocardiography (shortening fraction), and non-invasive blood pressure measurement [2].
- **Metabolomic Profiling:** Serum samples taken before **Enalapril** administration were analyzed using **untargeted high-resolution mass spectrometry**. Metabolites were extracted from serum using methanol with stable isotope-labeled internal standards. The analysis was performed in triplicate using a Q-Exactive high-resolution mass spectrometer coupled with a nano-electrospray ionization source, identifying 1,820 unique metabolic features [2].
- **Data Analysis:** Both supervised (to distinguish responders from non-responders) and unsupervised (to compare patients with healthy controls) learning algorithms were applied to the metabolomic data [2].

Interpretation of Findings and Context

- **Mechanism of Action:** **Enalapril** is a prodrug metabolized in the liver to its active form, **enalaprilat**. This active metabolite inhibits ACE, reducing the conversion of Angiotensin I to Angiotensin II. The resulting reduction in Angiotensin II leads to **vasodilation, reduced cardiac afterload, and decreased aldosterone secretion**, which mitigates the pathological effects outlined in Table 2 [1].
- **Interindividual Variability:** The 2025 study highlights that **metabolic profiling can stratify patients** based on their response to **Enalapril**, a significant finding for personalized medicine. The research also suggests that a more profound treatment response might be linked to more severe heart failure, as metabolic profiles could distinguish patients from healthy controls [2].
- **RAAS Complexity:** It is important to note that the RAAS is more complex than the classic pathway shown. It includes other components (e.g., the AT2 receptor, which often has counter-regulatory effects, and ACE2) [1]. Furthermore, "aldosterone escape," a phenomenon where aldosterone levels rise despite ACE inhibitor therapy, can occur and limit long-term therapeutic efficacy [1].

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References

1. The renin - angiotensin - aldosterone and its suppression - PMC system [pmc.ncbi.nlm.nih.gov]
2. Untargeted metabolic analysis in serum samples reveals ... [pmc.ncbi.nlm.nih.gov]

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